

Solubility Profile of 3-Ethyl-3-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethyl-3-pentanol**

Cat. No.: **B146929**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **3-Ethyl-3-pentanol**, a tertiary alcohol of interest in various chemical and pharmaceutical applications. This document outlines its solubility in different solvents, provides detailed experimental protocols for solubility determination, and discusses the underlying chemical principles governing its behavior.

Introduction to 3-Ethyl-3-pentanol

3-Ethyl-3-pentanol (CAS No. 597-49-9), also known as triethylcarbinol, is a tertiary alcohol with the chemical formula C₇H₁₆O.^[1] Its structure, featuring a central carbon atom bonded to three ethyl groups and a hydroxyl group, results in significant steric hindrance. This steric hindrance influences its reactivity and physical properties, including its solubility in various media. Understanding the solubility of **3-Ethyl-3-pentanol** is crucial for its application in synthesis, formulation, and as a solvent.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Ethyl-3-pentanol** is presented below.

Property	Value
Molecular Formula	C7H16O
Molecular Weight	116.20 g/mol
Appearance	Clear, colorless to slightly yellow liquid[2][3]
Boiling Point	141-143 °C at 760 mmHg[4]
Density	0.824 g/mL at 25 °C[2][5]
Refractive Index	1.430 at 20 °C[2][5]
logP (o/w)	2.113 (estimated)[4]

Solubility Data

The solubility of **3-Ethyl-3-pentanol** is dictated by the interplay of its hydrophobic alkyl chains and its hydrophilic hydroxyl group. The bulky ethyl groups contribute to its nonpolar character, while the hydroxyl group allows for hydrogen bonding with polar solvents.

Solvent	Type	Solubility	Temperature (°C)
Water	Polar Protic	16.8 g/L (1.68E+04 mg/L)[4]	25
Alcohol (general)	Polar Protic	Soluble[2][3][4]	Not Specified
Acetone	Polar Aprotic	Expected to be miscible	Not Specified
Hexane	Nonpolar	Expected to be soluble	Not Specified

Note on Acetone and Hexane: While specific quantitative data for the solubility of **3-Ethyl-3-pentanol** in acetone and hexane were not found in the reviewed literature, its chemical structure suggests it would be miscible with acetone due to polar-polar interactions (dipole-dipole) and soluble in hexane based on the principle of "like dissolves like," where the nonpolar alkyl chains of the alcohol interact favorably with the nonpolar hexane molecules.

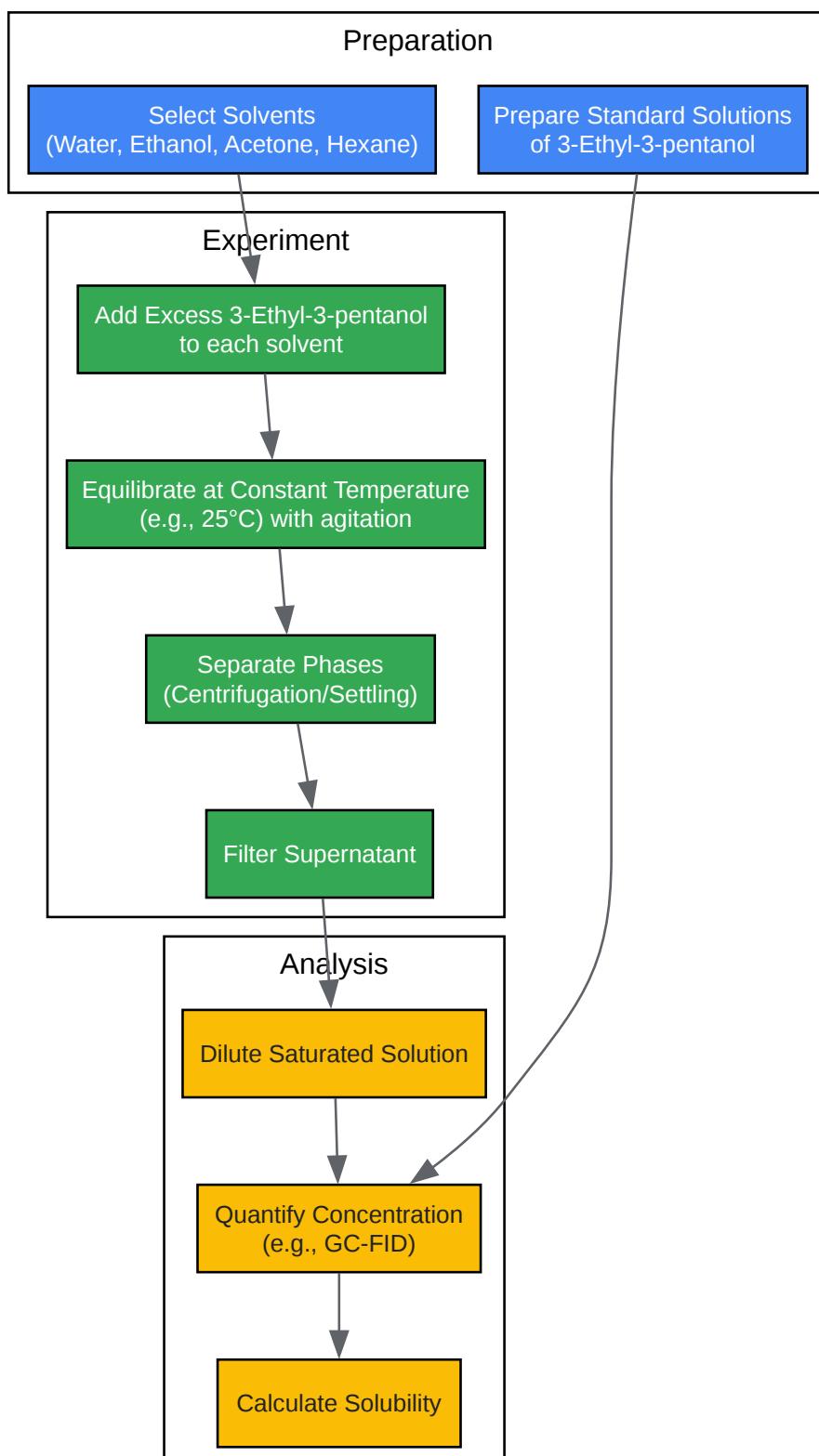
Factors Influencing Solubility

The solubility of alcohols like **3-Ethyl-3-pentanol** is influenced by several factors:

- Hydrogen Bonding: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, which is the primary reason for its solubility in polar protic solvents like water and other alcohols.
- Molecular Size and Shape: The seven-carbon structure of **3-Ethyl-3-pentanol** limits its solubility in water compared to smaller alcohols. The hydrophobic nature of the alkyl chains counteracts the hydrophilic effect of the hydroxyl group.
- Polarity of the Solvent: As a moderately polar molecule, **3-Ethyl-3-pentanol** will exhibit good solubility in solvents of similar polarity.
- Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature.

Experimental Protocols for Solubility Determination

The following section details a generalized yet comprehensive methodology for determining the solubility of **3-Ethyl-3-pentanol** in various solvents. These protocols are based on established methods such as the shake-flask method, which is a standard technique for solubility measurement.


Materials and Equipment

- **3-Ethyl-3-pentanol** (high purity)
- Solvents (e.g., deionized water, absolute ethanol, acetone, n-hexane) of analytical grade
- Analytical balance
- Volumetric flasks and pipettes
- Thermostatically controlled shaker or water bath
- Centrifuge

- Syringe filters (e.g., 0.45 µm PTFE)
- Vials for sample analysis
- Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a suitable detector (e.g., RI or UV)

Experimental Workflow

The logical flow for determining the solubility of **3-Ethyl-3-pentanol** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Detailed Shake-Flask Method

- Preparation of Saturated Solution:
 - Add an excess amount of **3-Ethyl-3-pentanol** to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask). The excess of the solute is crucial to ensure that the solution reaches saturation.
 - Place the sealed containers in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the mixtures for a sufficient period to allow for equilibrium to be reached. A common duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.
- Sample Preparation for Analysis:
 - After equilibration, allow the samples to stand undisturbed at the same temperature to allow for phase separation (undissolved solute to settle).
 - If necessary, centrifuge the samples to facilitate the separation of the excess solute.
 - Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved microparticles. The filter material should be compatible with the solvent.
- Quantification:
 - Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
 - Analyze the diluted samples using a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
 - For GC analysis: A non-polar or medium-polarity column would be suitable. The injection port and detector temperatures should be optimized to ensure proper vaporization and detection.

- For HPLC analysis: A refractive index (RI) detector is often suitable for alcohols if a UV chromophore is absent. An appropriate column (e.g., C18) and mobile phase should be selected.
- Prepare a calibration curve using standard solutions of **3-Ethyl-3-pentanol** of known concentrations.
- Calculation:
 - Determine the concentration of **3-Ethyl-3-pentanol** in the diluted sample from the calibration curve.
 - Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of **3-Ethyl-3-pentanol** in the specific solvent at the given temperature.

Logical Relationships in Solubility

The decision-making process for assessing the solubility of an organic compound like **3-Ethyl-3-pentanol** can be visualized as a logical flow based on its polarity and the polarity of the solvent.

Caption: Logical relationship of solubility.

Conclusion

3-Ethyl-3-pentanol exhibits a solubility profile characteristic of a moderately sized tertiary alcohol. It is slightly soluble in water and is expected to be fully miscible with other alcohols and polar aprotic solvents like acetone, and soluble in nonpolar solvents such as hexane. The experimental protocols outlined in this guide provide a robust framework for the quantitative determination of its solubility, which is a critical parameter for its effective use in research, development, and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tsfx.edu.au [tsfx.edu.au]
- 2. store.astm.org [store.astm.org]
- 3. employees.oneonta.edu [employees.oneonta.edu]
- 4. pure.au.dk [pure.au.dk]
- 5. scribd.com [scribd.com]
- To cite this document: BenchChem. [Solubility Profile of 3-Ethyl-3-pentanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146929#solubility-of-3-ethyl-3-pentanol-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com